ML221

GPCR pharmacology Apelin signaling Functional antagonist assay

Sourcing ML221 (CAS 877636-42-5) is a strategic choice for acute pharmacological assays where its benchmark selectivity and potency are critical. This first-in-class compound is the original, well-validated small-molecule APJ functional antagonist, with extensive public validation in cAMP and β-arrestin assays (IC₅₀ 0.70-1.75 μM). Its defining >37-fold selectivity over the AT1 receptor and >50 μM non-cytotoxic profile make it the gold standard for dissecting apelinergic signaling in vitro. Unlike newer, more stable analogs, ML221's established selectivity profile is essential for definitive target identification and benchmarking. Its poor metabolic stability is irrelevant in acute in vitro or ex vivo settings, making it the preferred tool for reproducible, receptor-mediated studies. Select this compound to ensure your APJ antagonism data is reliable, interpretable, and directly comparable to the existing pharmacological literature.

Molecular Formula C17H11N3O6S
Molecular Weight 385.4 g/mol
Cat. No. B1676642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML221
Synonyms4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate
ML221
Molecular FormulaC17H11N3O6S
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C17H11N3O6S/c21-14-8-13(10-27-17-18-6-1-7-19-17)25-9-15(14)26-16(22)11-2-4-12(5-3-11)20(23)24/h1-9H,10H2
InChIKeyUASIRTUMPRQVFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML221 Apelin Receptor Antagonist: Procurement Guide for the Selective APJ Functional Antagonist


ML221 (CAS 877636-42-5) is a first-in-class small-molecule functional antagonist of the apelin (APJ) receptor, a Class A GPCR. It was identified from a high-throughput screen of ~330,600 compounds [1]. Characterized by the chemical name 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate, ML221 inhibits apelin-13-mediated activation of APJ with IC50 values of 0.70 μM and 1.75 μM in cAMP and β-arrestin recruitment assays, respectively [1][2]. Its most notable property is a >37-fold selectivity window over the closely related angiotensin II type 1 (AT1) receptor [1]. This compound serves as the benchmark tool for APJ antagonism, but its utility is critically defined by poor metabolic stability, a feature that informs its appropriate scientific application and is the basis for next-generation analog development [3].

Why ML221 Cannot Be Replaced by a Generic APJ Antagonist for Acute In Vitro Applications


The apelin receptor antagonist landscape is fragmented, with distinct tools possessing non-overlapping utility. ML221 is the original, well-characterized small-molecule APJ functional antagonist, with extensive public validation in diverse assay formats, including its defining >37-fold selectivity over the AT1 receptor [1]. However, its extremely poor plasma stability (<1% remaining after 1 hour) and liver microsomal half-life (<1 minute) preclude its use in any chronic or systemic in vivo study requiring sustained exposure [2]. Newer analogs, such as the sulfonate-linked compounds 21 and 22 [2] or YL-GB063 [3], have been specifically engineered to overcome this instability, offering >100% improvement in plasma stability and >25-fold increase in systemic exposure, respectively, at the cost of altered potency or selectivity profiles that are less extensively characterized. Generic substitution is therefore impossible: selecting ML221 is a deliberate choice for acute in vitro or ex vivo assays where its selectivity profile is paramount and stability is not a limiting factor, while selecting an analog is mandatory for in vivo studies requiring metabolic stability. Using the wrong tool compromises experimental validity and data reproducibility.

Quantitative Differentiation Guide for ML221: Potency, Selectivity, and Stability Compared to Analogs


Functional Antagonism Potency of ML221 at the APJ Receptor

ML221 demonstrates consistent functional antagonism in cell-based assays. In a cAMP assay using APJ-expressing cells, ML221 exhibits an IC50 of 0.70 μM [1]. In a β-arrestin recruitment assay, the IC50 is 1.75 μM [1]. This potency is the benchmark against which newer analogs are measured, as sulfonate-linked analogs 21 and 22 show slightly reduced potency (IC50 of 3.1 μM and 3.2 μM, respectively) in the β-arrestin assay, representing a 1.8-fold decrease in potency compared to ML221 [2].

GPCR pharmacology Apelin signaling Functional antagonist assay

Selectivity of ML221 Over the Closely Related AT1 Receptor

A key differentiator for ML221 is its selectivity over the angiotensin II type 1 (AT1) receptor, a closely related GPCR. In cell-based functional assays, ML221 shows an IC50 of >79 μM at the AT1 receptor, compared to an IC50 of 0.70 μM at the APJ receptor in a cAMP assay [1]. This translates to a >37-fold selectivity window for APJ over AT1 [1]. This selectivity profile is a defining characteristic of ML221 and is not explicitly quantified for the more stable analogs 21, 22, or YL-GB063 in the primary literature [2][3].

GPCR selectivity profiling Angiotensin receptor Off-target pharmacology

Metabolic Stability Defines the Critical Limitation of ML221

ML221 exhibits extremely poor metabolic stability, a critical factor limiting its use to acute in vitro or ex vivo systems. In vitro assays show that after 1 hour in plasma, <1% of the parent compound remains [1]. Similarly, its half-life in liver microsomes is <1 minute [1]. This is in stark contrast to the next-generation sulfonate-linked analogs: compound 21 and 22 exhibit 100% remaining in plasma after 1 hour and a liver microsomal half-life of 5 minutes [1]. Another advanced analog, YL-GB063, demonstrates a >25-fold increase in systemic exposure compared to ML221 in vivo [2].

ADME Plasma stability Microsomal stability In vivo pharmacology

Broad GPCR Selectivity Profiling of ML221

Beyond the AT1 receptor, ML221 was profiled against a panel of 31 GPCRs. At a concentration of 10 μM, it showed no significant binding activity (defined as <50% inhibition) against 29 of these receptors [1]. The exceptions were the κ-opioid receptor and the benzodiazepinone receptor, where it exhibited <50% and <70% inhibition, respectively, at 10 μM [1]. This level of broad selectivity profiling is not available for the more recent, metabolically stable analogs, making ML221 the most comprehensively characterized APJ antagonist in terms of off-target GPCR interactions.

GPCR panel screening Off-target effects Selectivity profiling

Cytotoxicity Profile of ML221 in Human Hepatocytes

In an in vitro cytotoxicity assay using human hepatocytes, ML221 showed no toxicity at concentrations up to and exceeding 50 μM [1]. The cytotoxic threshold is reported as >50 μM [1]. While not a direct comparator for newer analogs, this is a key baseline parameter for in vitro experimental design, establishing a safe concentration window far above its functional IC50 values.

In vitro toxicology Hepatocyte assay Safety pharmacology

Functional Effects of ML221 in a Model of Pathological Angiogenesis

In a mouse model of oxygen-induced retinopathy (OIR), intraperitoneal administration of ML221 (10 mg/kg/day) significantly inhibited pathological angiogenesis, as measured by a reduction in neovascular tuft formation, while simultaneously promoting the recovery of normal vasculature into ischemic retinal regions [1]. Importantly, this effect occurred without altering the expression of VEGF or VEGFR2, distinguishing its mechanism from direct anti-VEGF therapies [1]. While this demonstrates an in vivo proof-of-concept for APJ antagonism, the experiment relies on a high, frequent dosing regimen to overcome ML221's rapid clearance. This specific in vivo model validates the target's role but underscores the need for a more stable compound for robust, chronic in vivo studies.

Angiogenesis Retinopathy In vivo pharmacology

Recommended Research Applications for ML221 Based on Quantitative Evidence


Acute In Vitro GPCR Signaling Studies Requiring High Potency and Validated Selectivity

ML221 is the ideal choice for acute in vitro assays (e.g., cAMP, β-arrestin, or calcium flux) where robust and rapid APJ antagonism is required. Its well-characterized potency (IC50 0.70-1.75 μM) and >37-fold selectivity over the AT1 receptor [1] provide a reliable and interpretable pharmacological profile that is essential for dissecting APJ-specific signaling pathways. The poor metabolic stability of ML221 is irrelevant in this context, making it the preferred tool over more stable but less potent or less characterized analogs.

Ex Vivo Organ Bath or Tissue Slice Experiments

For functional studies in isolated tissue preparations (e.g., vascular ring assays, isolated heart perfusions), ML221 can be used acutely. Its ability to rapidly inhibit apelin-induced responses can be studied without the confounding factor of rapid systemic clearance. The lack of cytotoxicity at high concentrations (>50 μM) [1] also supports its use in these preparations, ensuring that observed effects are receptor-mediated.

Comparative Studies as a Benchmark for Next-Generation APJ Antagonists

ML221 is the established reference standard for the field. Any laboratory developing or evaluating new APJ antagonists must include ML221 as a comparator to benchmark potency [1], selectivity [1], and critically, to demonstrate an improvement in metabolic stability [2][3]. Its well-documented limitations make it the perfect negative control for stability, while its positive attributes (potency, selectivity) set the bar for efficacy.

Acute In Vivo Target Engagement or Localized Administration Studies

While unsuitable for chronic systemic dosing, ML221 can be used for acute in vivo target engagement studies (e.g., a single bolus dose with rapid sampling) or via localized delivery routes (e.g., intrathecal, intraocular) where the compound's instability is less of a barrier. This is supported by its demonstrated efficacy in the OIR model with daily dosing [4] and its reported effects in models of pain after local spinal delivery [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML221

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.